molecular formula C10H10ClN3S B13286156 5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13286156
M. Wt: 239.73 g/mol
InChI Key: GDBDKXBZHYOMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound with the molecular formula C10H10ClN3S. It is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. Thiadiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 5-chloro-2-methylaniline with 1,2,3-thiadiazole-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. The compound’s activity is attributed to its ability to disrupt processes related to DNA replication, inhibit enzyme activity, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

5-chloro-2-methyl-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C10H10ClN3S/c1-7-2-3-8(11)4-10(7)12-5-9-6-15-14-13-9/h2-4,6,12H,5H2,1H3

InChI Key

GDBDKXBZHYOMAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC2=CSN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.